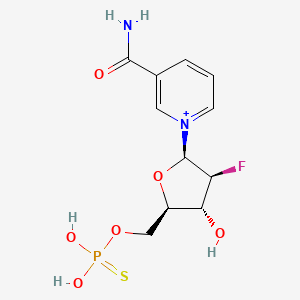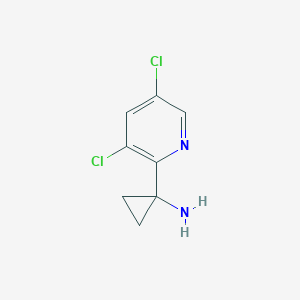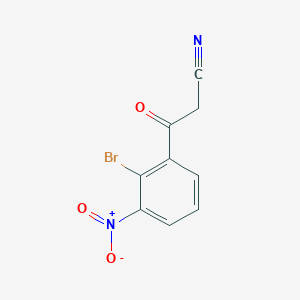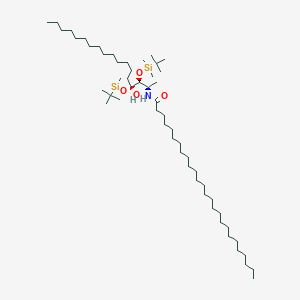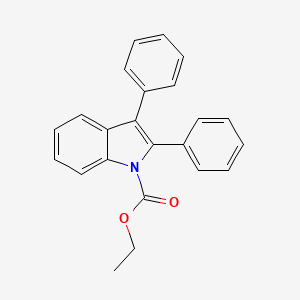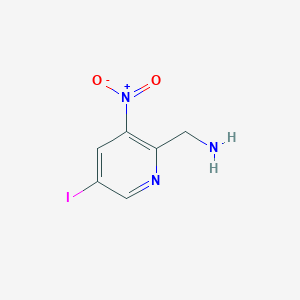
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Another method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring. This method can be optimized using microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems. These methods ensure high efficiency and scalability while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Applications De Recherche Scientifique
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antiviral, antibacterial, and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate for synthesizing complex molecules.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, the compound may inhibit enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have similar triazole rings but differ in their side chains.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound features a different substitution pattern on the triazole ring.
Uniqueness
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group.
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-amino-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-3-2-7-9-8-3/h2,4H,1,6H2,(H,10,11)(H,7,8,9) |
Clé InChI |
YCHNJQXUYMPHNB-UHFFFAOYSA-N |
SMILES canonique |
C1=NNN=C1CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
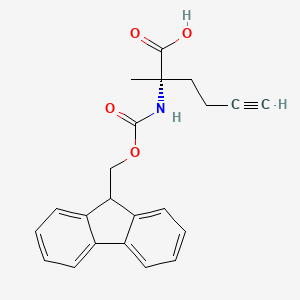

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

